molecular formula C18H20N2O4S B11000029 Methyl 2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Methyl 2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B11000029
M. Wt: 360.4 g/mol
InChI Key: VZWBZCQGHTWTEX-UHFFFAOYSA-N
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Description

Methyl 2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:

  • Benzofuran: : The core structure of this compound is benzofuran, which consists of a benzene ring fused with a five-membered oxygen-containing furan ring. It’s a bicyclic system that imparts unique properties.

  • Thiazole: : The thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) is attached to the benzofuran moiety.

  • Ester Group: : The methyl ester group (COOCH₃) is present at the 4-position of the thiazole ring.

Preparation Methods

The synthesis of this compound involves several steps, including condensation reactions and cyclizations

  • Formation of Benzofuran Intermediate: : Start with a suitable precursor (e.g., 2,3-dihydrobenzofuran) and introduce the acetyl group (CH₃CO-) at the 6-position using acetic anhydride or acetyl chloride.

  • Thiazole Formation: : React the benzofuran intermediate with thioamide (e.g., propanethioamide) and an appropriate dehydrating agent (such as phosphorus pentoxide) to form the thiazole ring.

  • Esterification: : Finally, esterify the thiazole carboxylic acid with methanol (CH₃OH) to obtain the desired methyl ester.

Chemical Reactions Analysis

  • Oxidation: : The benzofuran moiety can undergo oxidation reactions, leading to the formation of various functional groups (e.g., ketones, aldehydes).

  • Reduction: : Reduction of the ester group can yield the corresponding alcohol.

  • Substitution: : The thiazole ring is susceptible to nucleophilic substitution reactions.

Common reagents include:

    Oxidation: KMnO₄, CrO₃, or PCC.

    Reduction: LiAlH₄ or NaBH₄.

    Substitution: Alkyl halides, amines, or thiols.

Major products depend on reaction conditions and substituents.

Scientific Research Applications

Mechanism of Action

  • Targets: : Likely molecular targets include enzymes, receptors, or proteins involved in cellular processes.

  • Pathways: : It could modulate signaling pathways (e.g., MAPK, PI3K/Akt).

Comparison with Similar Compounds

  • Uniqueness: : Highlight its distinct features compared to related compounds.

  • Similar Compounds: : Explore other benzofuran derivatives or thiazole-containing molecules.

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

methyl 2-[[2-(2,3-dihydro-1-benzofuran-6-yl)acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H20N2O4S/c1-10(2)16-15(17(22)23-3)20-18(25-16)19-14(21)9-11-4-5-12-6-7-24-13(12)8-11/h4-5,8,10H,6-7,9H2,1-3H3,(H,19,20,21)

InChI Key

VZWBZCQGHTWTEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CC2=CC3=C(CCO3)C=C2)C(=O)OC

Origin of Product

United States

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